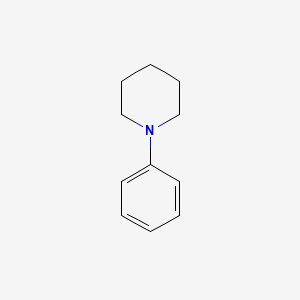

1-Phenylpiperidine

Übersicht

Beschreibung

1-Phenylpiperidine is a chemical compound with a phenyl moiety directly attached to piperidine . It has a molecular formula of C11H15N . Phenylpiperidines, a class of compounds to which this compound belongs, are associated with a variety of pharmacological effects, including morphine-like activity or other central nervous system effects .

Synthesis Analysis

Piperidines, including this compound, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Recent scientific literature has summarized intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The average mass is 161.243 Da and the monoisotopic mass is 161.120453 Da .Chemical Reactions Analysis

The chemical reactions involving this compound are part of the broader field of piperidine synthesis. This includes a variety of reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical and Chemical Properties Analysis

This compound has a molecular weight of 161.24 . Its refractive index is 1.562 (lit.) . The boiling point is 257-258 °C (lit.) and the melting point is 3-4 °C (lit.) . The density is 1.001 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Ophthalmology: Glaucoma Treatment

1-Phenylpiperidine has been identified as a pharmacophore with potential in lowering intraocular pressure, useful in treating glaucoma. It acts as a serotonergic ligand, believed to be a serotonin antagonist, and demonstrates significant permeability to ocular tissues such as the cornea, aqueous humor, and lens (Schoenwald, Gadiraju, & Barfknecht, 1997).

Neuropharmacology: Treatment of Brain Disorders

This compound derivatives like OSU6162 and ACR16 have been explored as potential treatments for brain disorders such as schizophrenia and Huntington's disease, due to their dopamine stabilizing effects. These compounds show activities at the D2 dopamine receptor in vitro (Kara, Lin, Svensson, Johansson, & Strange, 2010).

Dopamine Autoreceptor Antagonism

(S)-Phenylpiperidines, with varying substituents, have been characterized as dopamine autoreceptor antagonists. These compounds have shown in vivo activity on dopamine synthesis and turnover, without inducing significant hypoactivity or catalepsy, indicating potential for central nervous system applications (Sonesson, Lin, Hansson, Waters, Svensson, Carlsson, Smith, & Wikström, 1994).

Structural Studies in Chemistry

Investigations into the molecular structure and conformational behavior of N-phenylpiperidine provide insights into steric repulsion and hyperconjugation effects, which are critical for understanding its chemical properties and potential applications in synthetic chemistry (Shlykov, Phien, Gao, & Weber, 2017).

Development of Novel Therapeutics

Research into novel α1a adrenoceptor-selective antagonists for conditions like benign prostatic hyperplasia (BPH) has involved the use of substituted phenylpiperazine side chains derived from phenylpiperidine. This work aims to eliminate opioid agonist metabolites, which can pose safety concerns (Lagu, Tian, Nagarathnam, Marzabadi, Wong, Miao, Zhang, Sun, Chiu, Fang, Forray, Chang, Ransom, Chen, O'Malley, Zhang, Vyas, & Gluchowski, 1999).

Safety and Hazards

Zukünftige Richtungen

Piperidine derivatives, including 1-Phenylpiperidine, are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The importance of the piperidine nucleus in the field of drug discovery has been highlighted in recent studies . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an ongoing area of research .

Wirkmechanismus

Target of Action

1-Phenylpiperidine, a member of the phenylpiperidine class of drugs, primarily targets the central nervous system (CNS) μ-opioid receptors . These receptors play a crucial role in pain perception and the generation of analgesic and sedative effects .

Mode of Action

The interaction of this compound with its targets results in significant changes within the CNS. As an agonist of the μ-opioid receptors, this compound inhibits ascending pain pathways, altering pain perception and leading to CNS depression . Additionally, this compound exhibits local anesthetic properties due to its interaction with sodium channels .

Biochemical Pathways

This compound affects various biochemical pathways. Its interaction with μ-opioid receptors and sodium channels influences pain perception and response . .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is quickly metabolized in the liver, and its active metabolite, normeperidine, can accumulate in patients with renal disease, potentially leading to seizures . The onset of action of this compound is more rapid than morphine, and its duration of action is slightly shorter .

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in its analgesic and sedative properties. By acting on the μ-opioid receptors and sodium channels, this compound alters pain perception, inhibits ascending pain pathways, and induces CNS depression . This results in the relief of moderate to severe acute pain .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect the activity of CYP3A4, a key enzyme involved in the metabolism of this compound . Additionally, patient-specific factors such as renal function can impact the accumulation and potential toxicity of normeperidine, an active metabolite of this compound .

Biochemische Analyse

Cellular Effects

1-Phenylpiperidine and its derivatives have been found to exert antitumor efficacy through the activation of antigen presentation of cDC1 cells . This suggests that this compound may influence cell function and impact cellular processes such as cell signaling pathways and gene expression .

Molecular Mechanism

A phenylpiperidine-type compound, GSM-1, has been shown to directly target the transmembrane domain (TMD) 1 of presenilin 1 (PS1), affecting the structure of the initial substrate binding and the catalytic sites of the γ-secretase .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not documented, it’s known that piperidine derivatives have shown atypical antipsychotic effects in animal models .

Eigenschaften

IUPAC Name |

1-phenylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1,3-4,7-8H,2,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLSKXGRDUPMXLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063294 | |

| Record name | Piperidine, 1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4096-20-2 | |

| Record name | N-Phenylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4096-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine, 1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004096202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-PHENYLPIPERIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53427 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperidine, 1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Piperidine, 1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.680 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

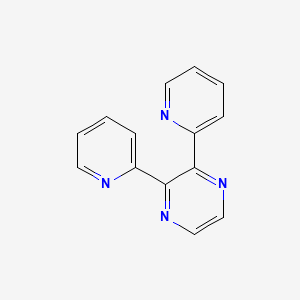

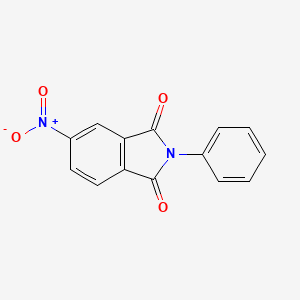

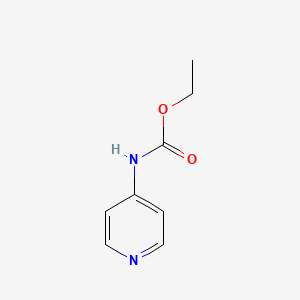

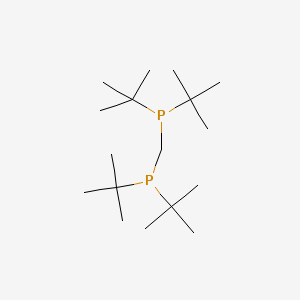

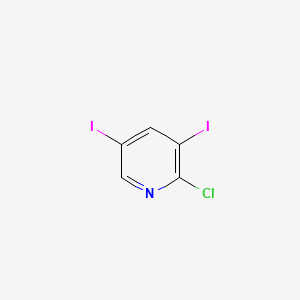

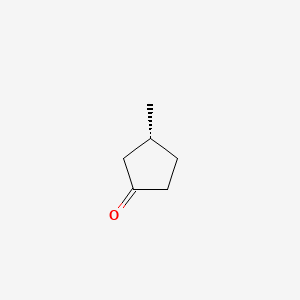

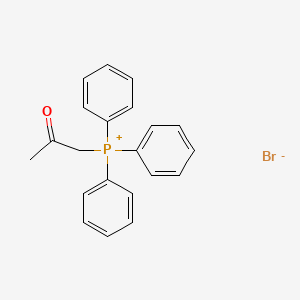

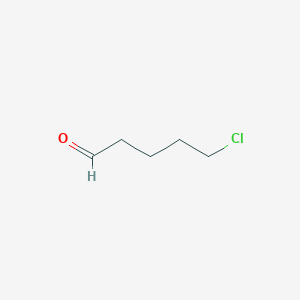

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of 1-phenylpiperidine?

A1: this compound is a cyclic tertiary amine characterized by a piperidine ring (six-membered saturated heterocycle containing nitrogen) directly bonded to a phenyl group. Its molecular formula is C11H15N, and its molecular weight is 161.24 g/mol. [, ]

Q2: How does this compound react in the presence of strong oxidizing agents?

A2: Studies show that this compound can undergo dehydrogenation reactions when exposed to gamma radiation or peroxides like di-tert-butyl peroxide. This process leads to the formation of radical intermediates, which can subsequently undergo various reactions, including dimerization. For instance, reaction with t-butoxy radicals generates the radical coupling dimer 1,1'-diphenyldodecahydro-2,2'-biazepine. [, ]

Q3: Can this compound be used as a building block for more complex molecules?

A3: Yes, this compound can be employed in the synthesis of various heterocyclic compounds. For example, it serves as a starting material in the preparation of 2-[4-(1-phenylpiperidin-4-ylidene)cyclohexylidene]malononitrile (1) and 2-[4-(1-phenylpiperidin-4-yl)cyclohexylidene]malononitrile (2). These compounds exhibit interesting through-bond interactions between the electron-donating this compound moiety and the electron-accepting dicyanoethylene group. []

Q4: Is there any evidence of this compound being involved in charge-transfer processes?

A5: Yes, derivatives of this compound, like 4-(4-cyano-1-naphthylmethylene)-1-phenylpiperidine, display intramolecular charge-transfer fluorescence. This behavior is influenced by the polarity and mobility of the surrounding solvent environment. In liquid solutions, the charge-transfer emission maximum is sensitive to solvent polarity, while in solid matrices, the relaxation of the excited state is primarily governed by matrix rigidity. []

Q5: Are there any applications of this compound derivatives in medicinal chemistry?

A6: While the provided research doesn't directly delve into specific biological activities, some studies utilize this compound as a building block in synthesizing potentially bioactive molecules. For example, it has been incorporated into 4-aryl-4H-chromene derivatives, which were subsequently evaluated for anti-proliferative activity. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Propanol, 1,1',1'',1'''-[[(2-hydroxypropyl)imino]bis(2,1-ethanediylnitrilo)]tetrakis-](/img/structure/B1584618.png)

![1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide](/img/structure/B1584626.png)

![2-[(3-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1584634.png)